Azido-PEG10-amine

Catalog No.
S520201
CAS No.
912849-73-1
M.F
C22H46N4O10
M. Wt
526.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azido-PEG10-amine

CAS Number

912849-73-1

Product Name

Azido-PEG10-amine

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine

Molecular Formula

C22H46N4O10

Molecular Weight

526.6 g/mol

InChI

InChI=1S/C22H46N4O10/c23-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-25-26-24/h1-23H2

InChI Key

RMNAJNJBCBFOKX-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N

Solubility

Soluble in DMSO

Synonyms

Azido-PEG10-amine, Amino-PEG10-azide

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N

Description

The exact mass of the compound Azido-PEG10-amine is 526.3214 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bioconjugation via Click Chemistry:

  • Azido-PEG10-amine possesses an azide group that readily participates in copper-catalyzed Click Chemistry reactions. This reaction allows researchers to efficiently conjugate the molecule with other biomolecules containing alkyne, Dibenzocyclooctyne (DBCO), or Benzyl cyanide (BCN) functionalities. The resulting product forms a stable triazole linkage [, ]. Click Chemistry's high reaction yield, specificity, and biocompatibility make it a valuable tool for various applications, including:
    • Attaching fluorescent labels or imaging probes to biomolecules for visualization purposes [].
    • Drug delivery system development by linking drugs to targeting moieties [].
    • Biomolecule immobilization on surfaces for biosensing applications [].

Protein and Biomolecule Modification:

  • The amine group in Azido-PEG10-amine allows it to react with various functional groups on biomolecules. This property enables researchers to modify proteins, antibodies, and other biomolecules for specific purposes, such as:
    • Increasing water solubility and biocompatibility of hydrophobic drugs or biomolecules [].
    • Introducing a spacer arm between a biomolecule and another moiety, influencing its functionality [].
    • Creating targeted drug conjugates by attaching targeting ligands to the amine group [].

PROTAC Linker Development:

  • Azido-PEG10-amine is gaining interest in the development of PROTACs (Proteolysis-Targeting Chimeras). PROTACs are molecules designed to recruit E3 ubiquitin ligases to target proteins, leading to their degradation. The PEG linker in Azido-PEG10-amine provides flexibility and helps to optimize the distance between the target protein binding moiety and the E3 ligase recruiting group [].

Azido-PEG10-amine is a synthetic compound characterized by its unique structure, which includes a polyethylene glycol (PEG) chain of ten repeating units and an azido functional group. Its chemical formula is C22H46N4O10, and it has a molecular weight of approximately 498.64 g/mol. The presence of the azido group (-N3) makes this compound particularly valuable in bioconjugation and drug development, as it can participate in various click chemistry reactions, notably the copper-catalyzed azide-alkyne cycloaddition.

Azido-PEG10-amine is known for its reactivity due to both the azido and amine groups. Key reactions include:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition: This reaction allows for the formation of triazole linkages when Azido-PEG10-amine is reacted with alkynes, such as those found in DBCO (dibenzocyclooctyne) or BCN (bicyclononyne) .
  • Reactivity with Carboxylic Acids: The amine group can react with carboxylic acids to form amide bonds, making it useful for conjugating peptides and proteins .
  • Reactions with Activated Esters: It can also react with activated N-hydroxysuccinimide (NHS) esters, facilitating the attachment of biomolecules .

The synthesis of Azido-PEG10-amine typically involves several steps:

  • Synthesis of PEG Backbone: The PEG chain is synthesized using standard methods for polymerization.
  • Introduction of Azido Group: The azido group can be introduced via nucleophilic substitution reactions or by using azide precursors during the synthesis process.
  • Purification: The final product is purified using techniques such as HPLC or precipitation methods to ensure high purity levels (often >98%) .
  • Characterization: Characterization methods like NMR spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the structure and purity of the compound.

Azido-PEG10-amine has a wide range of applications:

  • Bioconjugation: It serves as a linker in the attachment of drugs to targeting moieties, enhancing drug delivery systems.
  • PROTAC Development: It is utilized in the design of proteolysis-targeting chimeras (PROTACs), which are innovative therapeutic agents that induce targeted protein degradation .
  • Fluorescent Labeling: The compound can be used in labeling studies where fluorescent tags are attached for imaging purposes.

Studies involving Azido-PEG10-amine focus on its interactions with various biomolecules. Its ability to form stable covalent bonds through click chemistry allows researchers to explore protein interactions, cellular uptake mechanisms, and the stability of conjugated systems in biological environments.

Azido-PEG10-amine shares similarities with several other compounds that also feature PEG linkers and reactive groups. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Attributes
Azido-PEG2-amineShorter PEG chain (2 units)More hydrophilic; faster reaction kinetics
Azido-PEG12-acidLonger PEG chain (12 units)Increased solubility; different reactivity
DBCO-PEG10-amideDBCO instead of azideDifferent click chemistry mechanism
Azido-BiotinBiotin moiety attachedStrong affinity for streptavidin

Azido-PEG10-amine's uniqueness lies in its balance between hydrophilicity and reactivity, making it versatile for various biochemical applications while maintaining favorable solubility characteristics.

The synthesis of monodisperse polyethylene glycol chains with precise ten ethylene glycol units requires sophisticated stepwise elongation methodologies. These approaches differ fundamentally from traditional polymerization methods that produce polydisperse mixtures with varying molecular weights [1] [2].

Bidirectional Iterative Coupling

The bidirectional iterative coupling route represents one of the most efficient strategies for constructing PEG10 chains [3] [4]. This methodology employs identical monomers in each elongation cycle, offering significant advantages in terms of synthetic consistency and cost-effectiveness. The process involves repeated cycles of deprotection and coupling reactions, where the length of the monomer is substantially shorter than the final product, enabling the use of excess monomer to drive reactions to completion [3].

Recent developments have introduced base-labile protecting groups such as phenethyl groups, which enable one-pot deprotection and coupling procedures [3] [4]. This advancement reduces each PEG elongation cycle from the traditional three-step, two-pot process to a more efficient two-step, one-pot methodology. The elimination of the deprotonation step and the isolation of intermediate products significantly reduces synthesis time and solvent consumption [4].

Solid-Phase Synthesis Approaches

Solid-phase technology has emerged as a promising alternative for avoiding chromatographic purifications in stepwise PEG synthesis [2]. This methodology employs 4-benzyloxy benzyl alkyl ether linkers and dimethoxytrityl protecting groups, demonstrating compatibility even under repeated acidic deprotection conditions [2].

The solid-phase approach enables the use of excess reactants to overcome the inherently low efficiency of Williamson ether formation reactions, while simultaneously suppressing anionic PEG depolymerization reactions that typically generate shorter, inseparable PEG fragments [2]. The synthetic cycle consists of deprotonation using potassium tert-butoxide, Williamson ether formation, and detritylation, with all intermediates purified through washing procedures rather than chromatography [2].

Molecular Sieving Integration

Advanced strategies have incorporated molecular sieving processes with liquid-phase synthesis to enhance purification efficiency [1]. These methods employ star-shaped macromolecules that facilitate the molecular sieving process, with reactive monoprotected tosylated PEG added to side arms along polyether backbones [1]. Real-time monitoring ensures complete coupling reactions, while tetrahydropyran-1-yl acetal protecting groups enable mild deprotection conditions [1].

Azide Group Introduction Techniques

The incorporation of azide functionality into PEG chains represents a critical step in synthesizing Azido-PEG10-amine, requiring precise control of reaction conditions and reagent selection to achieve high conversion yields.

Nucleophilic Substitution Pathways

The most widely employed method for azide introduction involves nucleophilic substitution reactions using sodium azide as the nucleophile [5] [6] [7]. The process typically begins with activation of terminal hydroxyl groups through conversion to good leaving groups such as tosylates or mesylates [6] [8].

For tosylate formation, para-toluenesulfonyl chloride is employed in the presence of pyridine or triethylamine in dichloromethane at room temperature [6] [8]. The reaction proceeds quantitatively, as confirmed by the disappearance of hydroxyl protons in proton nuclear magnetic resonance spectroscopy at 4.56 parts per million in dimethyl sulfoxide [6].

The subsequent nucleophilic substitution employs sodium azide in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [5] [6]. The reaction typically requires elevated temperatures (65-80 degrees Celsius) and extended reaction times (16-48 hours) to achieve complete conversion [5]. The azide ion, with its exceptional nucleophilicity, efficiently displaces the tosylate group through an SN2 mechanism [7] [9].

Direct Azidation Methods

Recent advances have introduced more direct azidation techniques that bypass the need for pre-activation steps [10]. Fluorosulfuryl azide, generated in situ from imidazolium fluorosulfuryl triflate salt and sodium azide, can transform primary amines into azides within minutes [10]. This method eliminates explosion risks associated with stored azide reagents while maintaining high conversion efficiency [10].

Optimization Parameters

Critical parameters for azide introduction include solvent selection, temperature control, and reaction time optimization [6] [7]. Polar aprotic solvents enhance nucleophilicity of the azide ion while minimizing competing reactions [7]. Temperature control prevents decomposition of sensitive functional groups while ensuring adequate reaction rates [6].

The reaction can be monitored through infrared spectroscopy, with the characteristic azide antisymmetric stretching vibration appearing at 2103 wavenumbers [6]. Complete conversion is essential to prevent contamination with unreacted starting materials that can complicate subsequent synthetic steps [6].

Amine Termination Functionalization

The installation of amine functionality at the terminal position opposite to the azide group requires careful selection of reduction methodologies that preserve the azide functionality while achieving quantitative conversion of the target hydroxyl group.

Zinc-Mediated Reduction Approaches

Zinc and ammonium chloride systems have demonstrated exceptional efficiency for reducing azide groups to primary amines under mild conditions [5] [11]. This methodology offers significant advantages over traditional hydrogenation procedures, including higher yields, milder reaction conditions, and greater functional group tolerance [11] [12].

The reduction mechanism involves zinc serving as an electron donor, with ammonium chloride providing protons for the reduction sequence [11] [12]. The reaction proceeds through a sequential reduction pathway, converting the azide to an amine via intermediate imine species [11]. Reaction conditions typically employ zinc powder (2 equivalents per azide) and ammonium chloride (4 equivalents per azide) in tetrahydrofuran-water mixtures at elevated temperatures (65-80 degrees Celsius) [5].

Alternative Reduction Methods

Catalytic transfer hydrogenation using zinc and ammonium formate provides another effective approach for azide reduction [12]. This system operates at room temperature with reaction times of 5-10 minutes, offering rapid conversion with yields ranging from 85-95 percent [12]. The method demonstrates excellent chemoselectivity, tolerating various functional groups including halogens, esters, and ethers [12].

Sequential Reagent Addition

Advanced synthetic strategies employ sequential reagent addition protocols that eliminate intermediate isolation steps [5]. The process begins with hydroxyl activation through mesylation, followed by azide substitution, and concludes with zinc-mediated reduction to the amine [5]. This one-pot approach achieves overall yields of 74 percent with greater than 95 percent end-group conversion, as confirmed by proton nuclear magnetic resonance spectroscopy [5].

Purification Challenges in Monodisperse PEG Synthesis

The purification of monodisperse PEG derivatives presents unique challenges due to the similar physical properties of molecules differing by only single ethylene glycol units, requiring specialized separation techniques and analytical methods.

Chromatographic Separation Limitations

Traditional column chromatography proves inadequate for separating PEG chains of similar lengths due to minimal differences in polarity and size [1] [2]. The separation challenges increase exponentially with molecular weight, making conventional purification methods impractical for longer PEG chains [1].

Reverse-phase high-performance liquid chromatography enables quantitative analysis of oligomer dispersity but requires specialized gradient conditions and extended analysis times [13]. The method provides accurate determination of polymer purity but may not be suitable for preparative-scale separations [13].

Precipitation-Based Purification

Precipitation methods using solvent-nonsolvent pairs offer scalable alternatives to chromatographic separations [14] [15]. Chloroform-heptane systems have proven effective for removing high molecular weight condensation byproducts, while maintaining the integrity of target PEG chains [14].

Magnetic decantation techniques, when applicable to magnetic nanoparticle-PEG conjugates, demonstrate exceptional efficiency with yields approaching 96 percent [15]. The method combines precipitation with magnetic separation, enabling rapid collection within 2-5 minutes depending on particle size [15].

Ion Exchange Purification

Basic ion exchange resins provide effective methods for removing carboxylated PEG impurities generated during oxidation processes [14]. The technique exploits differences in ionic character between neutral PEG chains and their carboxylated analogs, enabling selective removal of unwanted species [14].

Analytical Characterization Methods

Monitoring purification effectiveness requires sophisticated analytical techniques including nuclear magnetic resonance spectroscopy, matrix-assisted laser desorption ionization time-of-flight mass spectrometry, and infrared spectroscopy [5] [16] [2]. These methods enable real-time assessment of reaction completion and product purity [2].

Electrospray ionization mass spectrometry provides detailed molecular weight distributions and enables identification of specific impurities [2]. The technique proves particularly valuable for monitoring solid-phase synthesis reactions where traditional analytical methods may be less effective [2].

Scale-Up Considerations for Industrial Production

The transition from laboratory-scale synthesis to industrial production of Azido-PEG10-amine requires comprehensive evaluation of reaction conditions, equipment requirements, and safety considerations to ensure cost-effective and reliable manufacturing processes.

Process Intensification Strategies

Industrial synthesis demands optimization of reaction conditions to maximize throughput while maintaining product quality [17] [18]. Process intensification involves evaluation of temperature, pressure, and concentration parameters to identify optimal operating conditions [19]. Modern industrial approaches favor continuous processing over batch operations to improve efficiency and reduce costs [19].

The use of automated systems enables precise control of reagent addition rates and reaction temperatures, critical for maintaining consistent product quality across production campaigns [20]. Automated instrumentation provides real-time monitoring capabilities essential for large-scale operations [20].

Equipment Design Considerations

Industrial reactors require specialized design features to accommodate the unique requirements of PEG synthesis [19]. Steel reactors equipped with circulation pumps and external heat exchangers provide effective temperature control during exothermic reaction sequences [19]. Mechanical stirring systems ensure adequate mixing in high-viscosity reaction media [19].

The selection of materials of construction must consider the corrosive nature of certain reagents, particularly in azide chemistry applications [19]. Stainless steel construction with appropriate surface treatments provides adequate chemical resistance for most synthetic steps [19].

Quality Control Systems

Industrial production requires robust quality control systems to ensure consistent product specifications [17] [21]. Process analytical technology enables real-time monitoring of critical quality attributes during synthesis [21]. Statistical process control methods provide early detection of process deviations that could impact product quality [21].

Validation protocols must demonstrate reproducibility across multiple production campaigns while establishing acceptable ranges for key process parameters [21]. Documentation systems ensure traceability of all raw materials and process conditions throughout the manufacturing sequence [21].

Economic Optimization

Cost analysis reveals that raw material costs typically represent the largest component of production expenses [17] [22]. Optimization of yields and minimization of waste streams directly impact manufacturing economics [17]. The development of more efficient synthetic routes can significantly reduce production costs while improving overall process sustainability [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.3

Exact Mass

526.3214

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

32-Azido-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-amine

Dates

Modify: 2023-08-15
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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